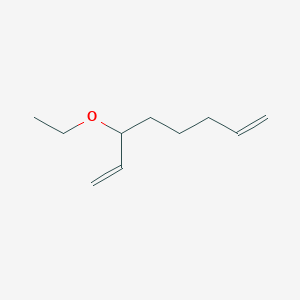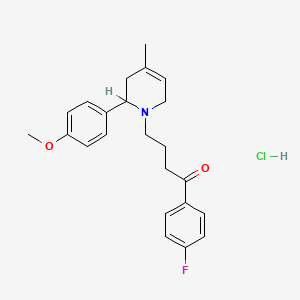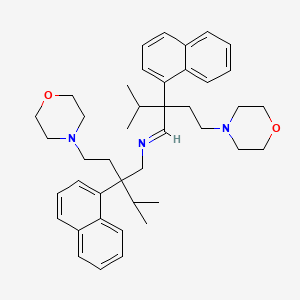![molecular formula C15H18ClNO2 B14681155 N-[4-chloro-2-(cyclohexanecarbonyl)phenyl]acetamide](/img/structure/B14681155.png)
N-[4-chloro-2-(cyclohexanecarbonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-chloro-2-(cyclohexanecarbonyl)phenyl]acetamide is a chemical compound with the molecular formula C15H18ClNO2 It is known for its unique structure, which includes a chloro-substituted phenyl ring and a cyclohexanecarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(cyclohexanecarbonyl)phenyl]acetamide typically involves the acylation of 4-chloro-2-aminophenyl with cyclohexanecarbonyl chloride, followed by acetylation. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-chloro-2-(cyclohexanecarbonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-[4-chloro-2-(cyclohexanecarbonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity. In cancer cells, it may interfere with signaling pathways, inhibiting cell proliferation and inducing apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide: Similar structure but with an additional chloro group.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring instead of a cyclohexane ring.
N-(5-chloro-2-hydroxy-phenyl)-acetamide: Contains a hydroxyl group instead of a cyclohexanecarbonyl group
Uniqueness
N-[4-chloro-2-(cyclohexanecarbonyl)phenyl]acetamide is unique due to its specific combination of a chloro-substituted phenyl ring and a cyclohexanecarbonyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C15H18ClNO2 |
|---|---|
Peso molecular |
279.76 g/mol |
Nombre IUPAC |
N-[4-chloro-2-(cyclohexanecarbonyl)phenyl]acetamide |
InChI |
InChI=1S/C15H18ClNO2/c1-10(18)17-14-8-7-12(16)9-13(14)15(19)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,17,18) |
Clave InChI |
ZHLJKKPVSQJBGS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


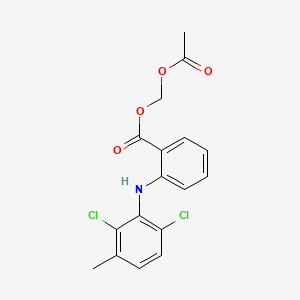

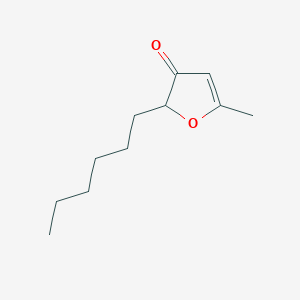

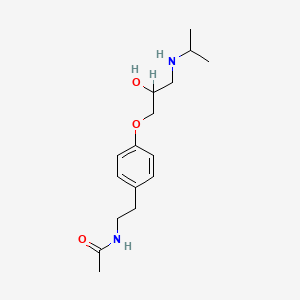

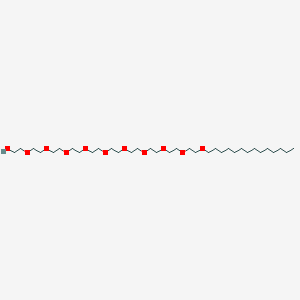
![(2Z,16Z)-22-oxa-5,10,14-triazapentacyclo[16.9.2.110,14.01,23.021,28]triaconta-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B14681124.png)
